5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (5-MPOT) is an organic compound belonging to the family of oxadiazoles. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and has been studied for a variety of applications. 5-MPOT has been used as a synthetic intermediate in organic synthesis and as an active ingredient in pharmaceuticals and other products. It has also been studied for its potential use in biochemistry, molecular biology, and drug development.
Scientific Research Applications
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Synthetic Cathinones in Forensic Toxicology
- Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
- The methods of application involve various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems .
- The results show that dozens of new, previously unknown drugs appear on the illegal market every year .
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Antioxidant Activity of Thymol-based Paracetamol Analogues
- Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
- The methods of application involve the synthesis of new benzamide derivatives from thymol using a green synthetic approach .
- The results show that these compounds are good inhibitors of heme oxygenase-1, extending the development of thymol-based benzamide scaffolds as promising antioxidant agents .
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Anti-infective Agents
- Most of the currently marketed drugs consist of heterocyclic scaffolds containing nitrogen and or oxygen as heteroatoms in their structures .
- Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- The results show that these compounds have potential as anti-infective agents .
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Thymol-based Paracetamol Analogues
- Thymol (2-isopropyl-5-methylphenol) is an important monoterpene phenol occurring in the essential oils isolated from Thymus vulgaris, Thymus zygis, Thymus hyemalis, etc. Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
- In the present study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
- These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms . Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .
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5-Chloro-2-methylphenyl Isothiocyanate
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(2-Methylphenyl)[5-{[(propylsulfonyl)oxy]imino}-2(5H)-thiophenylidene]acetonitrile
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Thymol-based Paracetamol Analogues
- Thymol (2-isopropyl-5-methylphenol) is an important monoterpene phenol occurring in the essential oils isolated from Thymus vulgaris, Thymus zygis, Thymus hyemalis, etc. Thymol and its derivatives show various activities such as antioxidant, antiinflammatory, antibacterial, and antifungal effects .
- In the present study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
- These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms . Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .
-
5-Chloro-2-methylphenyl Isothiocyanate
-
(2-Methylphenyl)[5-{[(propylsulfonyl)oxy]imino}-2(5H)-thiophenylidene]acetonitrile
properties
IUPAC Name |
5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354469 | |
Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
2503-66-4 | |
Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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